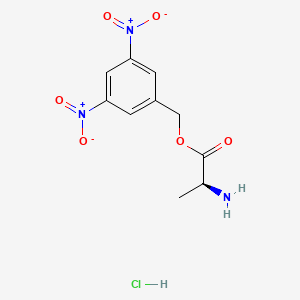
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride, also known as 3,5-DNP, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and is a derivative of the amino acid methionine. 3,5-DNP has been used in a variety of laboratory experiments, including protein synthesis, enzyme activity studies, and drug development.
Wissenschaftliche Forschungsanwendungen
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been used in a variety of scientific research applications, including protein synthesis, enzyme activity studies, and drug development. In protein synthesis, (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is used to study the formation of peptide bonds and the role of amino acids in protein folding. It is also used to study the activity of enzymes, such as proteases and kinases, in drug development. (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been used in studies of the mechanism of action of certain drugs, such as the antimalarial drug artemisinin.
Wirkmechanismus
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride acts as a competitive inhibitor of certain enzymes, such as proteases and kinases. It binds to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction. It can also act as an allosteric inhibitor, meaning that it binds to a site other than the active site of the enzyme and alters its conformation, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to inhibit the formation of peptide bonds in protein synthesis. It has also been found to have an effect on the expression of certain genes, such as those involved in cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is toxic and should be handled with care. It is also not very stable and should be stored in a cool, dry place.
Zukünftige Richtungen
The use of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride in scientific research is continuing to grow. Future research may focus on its use in drug development, as an inhibitor of enzymes involved in the formation of peptide bonds, and as an allosteric inhibitor of enzymes. Additionally, further research may be conducted into its effects on gene expression and its potential use as a therapeutic agent.
Synthesemethoden
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is synthesized from the reaction of 2-aminopropanoic acid and 3,5-dinitrophenylhydrazine. The reaction takes place in an aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is an amide-linked 3,5-dinitrophenylmethyl ester. The product can then be hydrolyzed to form (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride hydrochloride.
Eigenschaften
IUPAC Name |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6.ClH/c1-6(11)10(14)19-5-7-2-8(12(15)16)4-9(3-7)13(17)18;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSOYOVCYKXJO-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)

![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)



![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)